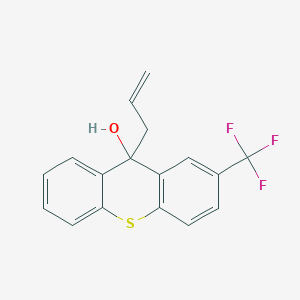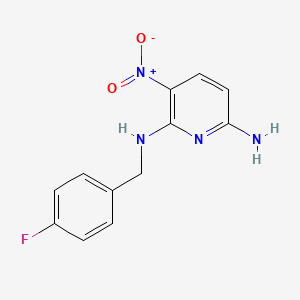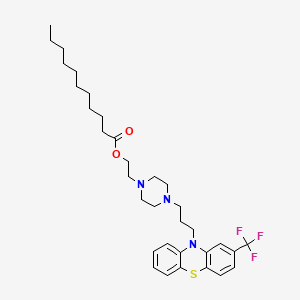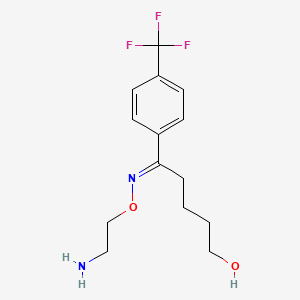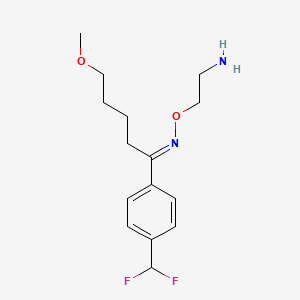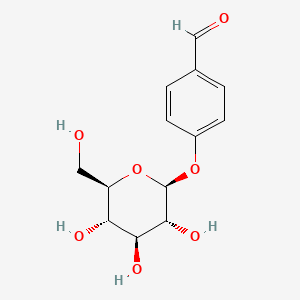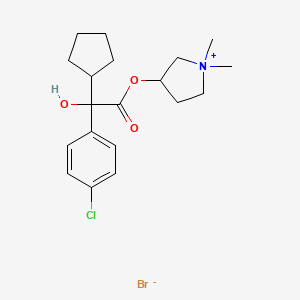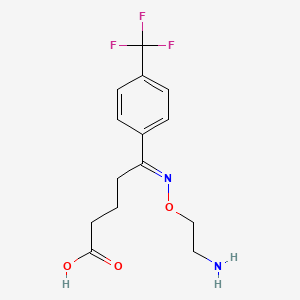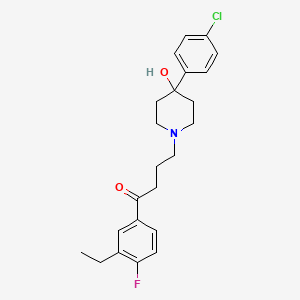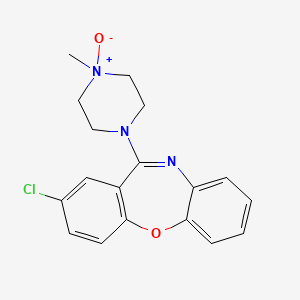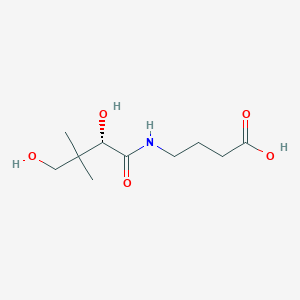
Dexpanthenol impurity J
描述
Dexpanthenol impurity J is a chemical compound that is often encountered as a byproduct in the synthesis of dexpanthenol, an alcoholic analogue of pantothenic acid. Dexpanthenol is widely used in pharmaceutical and cosmetic formulations due to its moisturizing and healing properties. Impurity J, like other impurities, is monitored and controlled to ensure the purity and efficacy of the final product.
作用机制
Target of Action
Dexpanthenol, the parent compound of Dexpanthenol impurity J, is an alcohol derivative of pantothenic acid, a component of the B complex vitamins . It is an essential component of a normally functioning epithelium . Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .
Mode of Action
It appears that dexpanthenol increases the mobility of stratum corneum molecular components . Due to its good penetration and high local concentrations, dexpanthenol is used in many topical products, such as ointments and lotions for treatment of dermatological conditions to relieve itching or promote healing .
Biochemical Pathways
Dexpanthenol has been found to regulate the IL-6/HIF1α/VEGF pathway . It also stimulates the anagen-inducing factors (ALP; β-catenin; versican), which trigger or elongate the anagen phase . On the other hand, dexpanthenol reduces TGF-β1 expressions in both mRNA and protein levels .
Pharmacokinetics
The pharmacokinetics data of dexpanthenol in humans is currently unavailable . It is known that dexpanthenol has good skin penetration and attains high local concentrations when administered in an adequate vehicle, such as water-in-oil emulsions .
Result of Action
Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing . Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dexpanthenol impurity J typically involves the same pathways as dexpanthenol but under conditions that favor the formation of impurities. This can include variations in temperature, pH, and the presence of specific catalysts or reagents that lead to side reactions.
Industrial Production Methods: In industrial settings, the production of dexpanthenol involves the catalytic hydrogenation of pantolactone followed by the reaction with 3-aminopropanol. Impurity J can form during these steps if the reaction conditions are not strictly controlled. High-performance liquid chromatography (HPLC) is often used to monitor and separate impurities during production .
化学反应分析
Types of Reactions: Dexpanthenol impurity J can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can convert impurity J into different oxidation products.
Reduction: Reducing agents can alter the structure of impurity J, potentially converting it back to dexpanthenol or other related compounds.
Substitution: Impurity J can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
Dexpanthenol impurity J is primarily studied in the context of pharmaceutical quality control. Its presence and concentration are critical for ensuring the safety and efficacy of dexpanthenol-containing products. Research applications include:
Analytical Chemistry: Developing and validating methods for detecting and quantifying impurity J in pharmaceutical formulations.
Pharmacology: Studying the potential biological effects of impurity J to understand its impact on the safety profile of dexpanthenol.
Cosmetic Science: Investigating the role of impurity J in the stability and performance of cosmetic products.
相似化合物的比较
Dexpanthenol: The primary compound, known for its moisturizing and healing properties.
Pantothenic Acid: The parent compound, a vitamin B5 analogue.
Pantolactone: An intermediate in the synthesis of dexpanthenol.
Uniqueness: Dexpanthenol impurity J is unique in its formation and presence as a byproduct. Its control and monitoring are crucial for maintaining the quality of dexpanthenol products. Unlike the primary compound, impurity J does not have significant therapeutic or cosmetic applications but is important for understanding the overall purity and safety of the final product .
属性
IUPAC Name |
4-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDHANTMHIRGW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)NCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


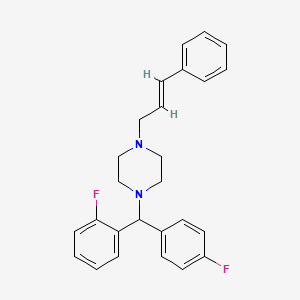
![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)
